molecular formula C15H15NO6S B5403452 ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5403452
M. Wt: 337.3 g/mol
InChI Key: OGMXCOYEUYHSBY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl ferulate, is a natural compound that has gained attention in recent years due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, a phenolic acid found in many plants, and has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. Ethyl ferulate can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. Ethyl ferulate can also inhibit the production of pro-inflammatory cytokines and enzymes, which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate can inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and modulate signaling pathways involved in cell survival and apoptosis. In vivo studies have shown that ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate can inhibit the growth and metastasis of tumors, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate in lab experiments is its natural origin and low toxicity. Ethyl ferulate is derived from a natural compound found in many plants and has been shown to have low toxicity in animal studies. However, one limitation of using ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are many potential future directions for research on ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate. One area of interest is the development of novel drug delivery systems for ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate, which could improve its solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate with other natural compounds or conventional drugs, which could enhance its therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate and its potential therapeutic applications in various fields of research.

Synthesis Methods

Ethyl ferulate can be synthesized by esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 70-80°C for several hours. The resulting ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Ethyl ferulate has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth and metastasis of tumors. In the field of cardiovascular research, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have protective effects against oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In the field of neuroscience, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 2-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-3-22-12(17)8-16-14(19)11(23-15(16)20)7-9-5-4-6-10(21-2)13(9)18/h4-7,18H,3,8H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMXCOYEUYHSBY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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